

A Comparative Toxicological Analysis of Coal Tar Creosote and Wood-Derived Creosote

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Compound of Interest		
Compound Name:	Creosote	
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A comprehensive guide for researchers and drug development professionals on the distinct toxicological profiles of coal tar versus wood-derived **creosote**, supported by available experimental data and insights into their mechanisms of action.

Creosote, a term encompassing a variety of complex chemical mixtures, is broadly categorized into two primary types based on its origin: coal tar-derived **creosote** and wood-derived **creosote**. While both have historical applications as preservatives and in medicinal contexts, their chemical compositions and, consequently, their toxicological properties differ significantly. This guide provides an objective comparison of their toxicity, drawing upon available experimental data to inform researchers, scientists, and professionals in drug development.

Executive Summary

Coal tar **creosote**, a byproduct of the high-temperature carbonization of coal, is a complex mixture predominantly composed of polycyclic aromatic hydrocarbons (PAHs), phenols, and heterocyclic compounds.[1][2][3] In contrast, wood-derived **creosote**, obtained from the distillation of wood tar (primarily from beechwood), is mainly composed of phenols, cresols, guaiacols, and xylenols.[2][4]

Toxicological data strongly indicates that coal tar **creosote** possesses significant genotoxic and carcinogenic properties, primarily attributed to its high PAH content. It is classified as a probable human carcinogen by multiple regulatory agencies. The toxicity of wood-derived **creosote** is less extensively studied, but available evidence suggests a different toxicological profile, with hepatic and renal effects being the primary concern, particularly upon ingestion.



Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity and genotoxicity of coal tar and wood-derived **creosote**. It is important to note that direct comparative studies are limited, and the composition of **creosote** mixtures can be highly variable, affecting their toxicity.

Table 1: Acute Toxicity Data

Substance	Test Organism	Route of Administration	LD50 Value	Reference
Coal Tar Creosote	Rat	Oral	1893 - 2451 mg/kg	
Coal Tar Creosote	Mouse	Oral	433 mg/kg	
Wood Creosote (Beechwood)	Rat	Oral	870 - 885 mg/kg	_
Wood Creosote (Beechwood)	Mouse	Oral	433 - 525 mg/kg	_

Table 2: Genotoxicity Data (Ames Test)

Substance	Test System	Metabolic Activation (S9)	Result	Reference
Coal Tar Creosote	Salmonella typhimurium	With and Without	Positive	
Wood Creosote (Beechwood)	Salmonella typhimurium	Not specified	Negative	_

Experimental Protocols

Detailed experimental protocols for directly comparing the toxicity of coal tar and wood **creosote** are not readily available in the public domain. However, based on standard



toxicological testing methodologies, the following outlines the likely protocols for the key experiments cited.

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of the test substance following a single oral administration.

Methodology:

- Test Animals: Healthy, young adult rats or mice of a specific strain, fasted overnight.
- Test Substance Preparation: The **creosote** sample is dissolved or suspended in a suitable vehicle (e.g., corn oil).
- Dose Administration: A range of doses is administered by oral gavage to different groups of animals. A control group receives the vehicle only.
- Observation: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
- Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit method.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

- Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) are used.
- Metabolic Activation: The test is conducted with and without the addition of a mammalian liver homogenate (S9 fraction) to simulate metabolic activation.



- Exposure: The bacterial strains are exposed to various concentrations of the test substance (dissolved in a suitable solvent like DMSO) on a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Signaling Pathways and Mechanisms of Toxicity

The distinct chemical compositions of coal tar and wood **creosote** lead to different mechanisms of toxicity, primarily through the activation of different cellular signaling pathways.

Coal Tar Creosote: Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of coal tar **creosote** is largely driven by its PAH components. Many PAHs are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.



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Caption: AhR signaling pathway activated by PAHs in coal tar **creosote**.

Activation of the AhR pathway leads to the transcription of genes encoding for metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1). These enzymes metabolize PAHs into

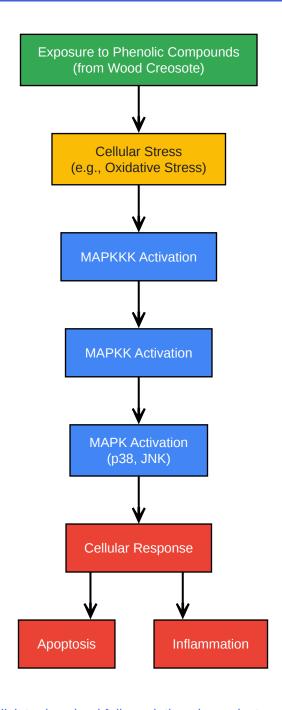


reactive intermediates that can form adducts with DNA, leading to mutations and initiating the process of carcinogenesis.

Wood-Derived Creosote: Potential Involvement of MAPK Pathways

The primary components of wood **creosote** are phenolic compounds. While the specific signaling pathways for wood **creosote** as a mixture are not well-defined, the toxicity of its phenolic constituents may involve the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. High concentrations of phenols can induce cellular stress, potentially leading to the activation of stress-responsive MAPK pathways like p38 and JNK.





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Caption: A potential workflow for MAPK pathway activation by wood **creosote**.

Conclusion

The available evidence clearly demonstrates that coal tar **creosote** and wood-derived **creosote** have distinct toxicological profiles. Coal tar **creosote** is a potent genotoxic and carcinogenic agent due to its high PAH content, which activates the AhR signaling pathway. Wood-derived **creosote**, while less studied, appears to exert its toxicity through different



mechanisms, likely related to its phenolic components, with potential for hepatic and renal toxicity and the involvement of cellular stress pathways like the MAPK cascade.

For researchers and professionals in drug development, it is crucial to recognize that these two substances are not interchangeable. The term "**creosote**" should be specified by its origin to avoid misinterpretation of toxicological data. Further direct comparative studies are warranted to provide a more definitive and quantitative assessment of their relative toxicities and to fully elucidate the signaling pathways involved in the toxicity of wood-derived **creosote**.

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